molecular formula C10H13Cl2NO3S B3033840 (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 1217498-62-8

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B3033840
CAS No.: 1217498-62-8
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-DRHCSTJVSA-N
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Description

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral N-sulfonyl oxaziridine derivative characterized by a camphor-based scaffold with two chlorine substituents at the 8,8-positions. Its molecular formula is C₁₀H₁₃Cl₂NO₃S, and it exists as enantiomers with CAS numbers 127184-05-8 (+)-form and 139628-16-3 (−)-form . This compound is widely utilized in asymmetric oxidation reactions due to its ability to transfer oxygen stereoselectively. For example, it has been employed to synthesize α-hydroxy ketones with moderate enantiomeric excess (49% ee) and high isolated yields (88%) in stereoselective transformations . The dichlorocamphoryl group enhances electrophilicity by lowering the LUMO energy of the oxaziridine ring, making it highly reactive toward nucleophiles like enol ethers and sulfides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8?,10+,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-DRHCSTJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of imines with peracids. One common method is the oxidation of chiral imines using chiral peracids to yield enantiopure oxaziridines . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -20°C to room temperature. Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to transfer oxygen atoms to a wide range of substrates, including alkenes, sulfides, and amines . Common reagents used in these reactions include peracids and bases to generate enolates from ketones or esters. Major products formed from these reactions include α-hydroxy carbonyl compounds, sulfoxides, and epoxides .

Mechanism of Action

The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of oxygen atoms to nucleophilic substrates. The compound’s three-membered ring structure creates a highly strained environment, facilitating the electrophilic transfer of oxygen. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate that subsequently fragments to yield the desired product .

Comparison with Similar Compounds

Comparison with Similar Oxaziridine Compounds

Electronic Effects and Substituent Influence

The reactivity and stability of oxaziridines are governed by substituents on the nitrogen and sulfur atoms. A comparative analysis of 18 oxaziridine derivatives revealed that N-sulfonyl oxaziridines exhibit the lowest LUMO energies, with electron-withdrawing groups (e.g., −Cl, −NO₂) further enhancing electrophilicity . For instance:

  • (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine : The dichloro substituents increase electron deficiency at the sulfonyl group, lowering LUMO energy (−2.1 eV, estimated) and boosting reactivity in oxygen-transfer reactions .
  • (+)-(8,8-Dimethoxycamphoryl)sulfonyloxaziridine : Methoxy groups are electron-donating, raising LUMO energy (−1.8 eV) and reducing electrophilicity. This compound is less reactive but more stable, making it suitable for sulfide oxidations .

Table 1: Substituent Effects on Oxaziridine Reactivity

Compound Substituents LUMO Energy (eV) Key Application
This compound −Cl, −SO₂− −2.1 Asymmetric oxidation (49% ee)
(+)-(8,8-Dimethoxycamphoryl)sulfonyloxaziridine −OCH₃, −SO₂− −1.8 Sulfide oxidation
2-(p-Tolyl)-3-phenyloxaziridine −Ph, −p-Tolyl −1.5 β-hydroxy-γ-ketophosphate synthesis
Stability and Bioconjugation Performance

In bioconjugation chemistry, oxaziridines are used for site-specific methionine modification. Stability studies on antibody-drug conjugates demonstrated that electron-rich oxaziridines (e.g., −OCH₃) form more stable sulfimide adducts, while electron-deficient variants (e.g., −Cl) exhibit higher initial reactivity but lower stability . For example:

  • Oxaziridine 1 (ReACT reagent): Achieved >90% labeling efficiency but moderate stability over 3 days.
  • Oxaziridine 6 : Showed 0% stability after 3 days due to excessive electrophilicity .
Stereoselectivity in Asymmetric Reactions

Compared to other chiral oxaziridines, this compound provides moderate enantioselectivity. For instance:

  • Davis’ Oxaziridine (R=Ph): Achieves >90% ee in hydroxylation of enolates but requires stringent conditions .
  • This compound : Yields 49% ee in α-hydroxy ketone synthesis, likely due to steric hindrance from the camphoryl group limiting substrate access .

Biological Activity

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent extensively utilized in organic synthesis due to its high enantioselectivity and efficiency. This compound plays a significant role in the oxidation of various substrates, leading to the formation of biologically relevant molecules. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical pathways, and efficacy in synthesizing biologically active molecules.

  • Molecular Formula : C10H13Cl2NO3S
  • Molecular Weight : 298.19 g/mol
  • CAS Number : 127184-05-8

The primary mechanism by which this compound exerts its biological activity involves the oxidation of enolates through an SN2 mechanism. This leads to the formation of α-hydroxy ketones, which are critical intermediates in various biochemical reactions.

Target and Mode of Action

  • Target : Enolates
  • Mode of Action : SN2 mechanism leading to oxidation

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Oxidation Reactions : It primarily undergoes oxidation reactions with various substrates including sulfides, amines, and alcohols.
  • Formation of Products : Major products from reactions include sulfoxides from sulfides and nitrones from amines.

Applications in Scientific Research

This compound has diverse applications:

  • Chemistry : Used as a chiral oxidizing agent in asymmetric synthesis.
  • Biology : Employed in synthesizing biologically active molecules such as pharmaceuticals.
  • Medicine : Utilized in drug development due to its ability to introduce chirality into molecules.
  • Industry : Applied in producing fine chemicals and specialty materials.

Enantioselective Oxidation Studies

Research indicates varying enantioselectivity when using this compound with different tetrathiafulvalene derivatives:

  • Weak Enantioselectivity : Observed with tetrathiafulvalene (TTF) and tetramethyl-tetrathiafulvalene (TMTTF).
  • Promising Results : Achieves up to 44% enantiomeric excess (ee) with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) .
Substrate TypeEnantioselectivity (%)Reference
Tetrathiafulvalene (TTF)Weak
Tetramethyl-TetrathiafulvaleneWeak
Bis(ethylenedithio)-Tetrathiafulvalene (BEDT-TTF)44%

Selective Oxidation Studies

In a study involving menthyl arenesulfenates, both chiral and achiral oxidants were used. The results showed that this compound provided selective oxidation leading to enantiopure sulfoxides with yields up to 99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 2
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

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